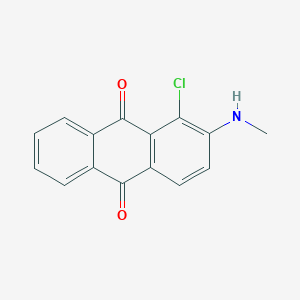
9,10-Anthracenedione, 1-chloro-2-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dyes, pharmaceuticals, and organic electronics. This compound features a 9,10-dioxoanthracene core, which is a common structure in many anthraquinone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methylamino group is introduced using methylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can replace the chlorine atom under suitable conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-chloro-2-(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments, as well as in organic electronics for its photophysical properties
Mechanism of Action
The mechanism by which 1-chloro-2-(methylamino)anthracene-9,10-dione exerts its effects involves interactions with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells. The molecular targets and pathways involved include topoisomerases, kinases, and other essential proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-chloroanthraquinone
- 2-methylaminoanthraquinone
- 9,10-dichloroanthracene
Uniqueness
1-chloro-2-(methylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methylamino group on the anthraquinone core makes it a versatile compound for various applications .
Biological Activity
9,10-Anthracenedione, 1-chloro-2-(methylamino)- is a compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
9,10-Anthracenedione is characterized by a core structure consisting of three fused benzene rings with two ketone groups at the 9 and 10 positions. The presence of a chlorine atom and a methylamino group enhances its reactivity and potential biological activity.
Antitumor Activity
Research has indicated that anthraquinones exhibit significant antitumor properties. For instance, studies have shown that derivatives of anthraquinones can induce apoptosis in cancer cells by disrupting cellular metabolism and altering nucleic acid content. Specifically, treatment with 9,10-anthracenedione has been associated with cell cycle arrest at the G2 phase and increased polyploidy in Friend leukemia cells .
Antimicrobial Properties
The antimicrobial activity of anthraquinones has been well-documented. Various studies have reported that these compounds possess potent antibacterial and antifungal activities against a range of pathogens. For example, anthraquinone derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often less than 25 μM .
Anti-inflammatory Effects
Recent research highlights the anti-inflammatory potential of 9,10-anthracenedione. In animal models, this compound exhibited significant reductions in inflammation markers when administered at doses around 20 mg/kg. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
The biological activity of 9,10-anthracenedione is attributed to several mechanisms:
- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : It can inhibit various enzymes involved in cellular metabolism and signaling pathways.
Case Studies
Properties
CAS No. |
59222-13-8 |
|---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
1-chloro-2-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-11-7-6-10-12(13(11)16)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,1H3 |
InChI Key |
WEVFFIZMKQMIFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















